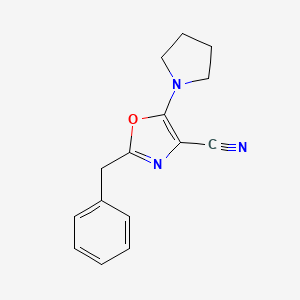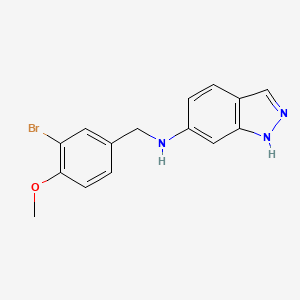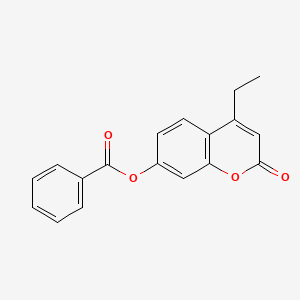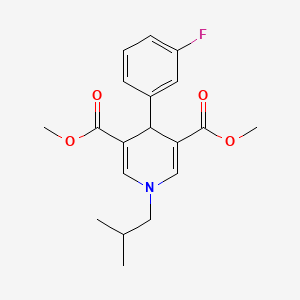
dimethyl 4-(3-fluorophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-(3-fluorophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as FL-PRAC, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been found to exhibit a range of biological activities. In
Mecanismo De Acción
The mechanism of action of dimethyl 4-(3-fluorophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, it has been proposed that this compound may exert its biological effects through the inhibition of various signaling pathways, including the NF-κB pathway and the MAPK pathway. This compound has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammatory diseases. This compound has also been found to inhibit the activity of various enzymes involved in oxidative stress and inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells through the activation of caspases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 4-(3-fluorophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. This compound has been found to exhibit low toxicity in vitro and in vivo. However, the limitations of this compound include its low solubility in water, which may limit its use in certain experiments. This compound also has a relatively short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of dimethyl 4-(3-fluorophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate. One potential area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its biological effects. Finally, the safety and efficacy of this compound in clinical trials need to be evaluated to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. The synthesis method has been optimized to yield high purity and high yields of this compound. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. The mechanism of action of this compound is not fully understood, but it may exert its biological effects through the inhibition of various signaling pathways. This compound has several advantages for lab experiments, but its low solubility and short half-life may limit its effectiveness in vivo. There are several future directions for the study of this compound, including the development of novel formulations and the investigation of its potential therapeutic applications in other diseases.
Métodos De Síntesis
Dimethyl 4-(3-fluorophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized through a multi-step process that involves the condensation of 3-fluorobenzaldehyde with isobutyraldehyde, followed by a Michael addition reaction with dimethyl malonate. The resulting intermediate is then subjected to a cyclization reaction to form the final product. This synthesis method has been optimized to yield high purity and high yields of this compound.
Aplicaciones Científicas De Investigación
Dimethyl 4-(3-fluorophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. It has also been found to reduce inflammation in animal models of inflammatory diseases.
Propiedades
IUPAC Name |
dimethyl 4-(3-fluorophenyl)-1-(2-methylpropyl)-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO4/c1-12(2)9-21-10-15(18(22)24-3)17(16(11-21)19(23)25-4)13-6-5-7-14(20)8-13/h5-8,10-12,17H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJDBVXXXWZKIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

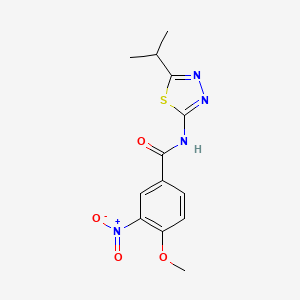
![3-(2-furyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5773548.png)
![N'-[3-(benzyloxy)-4-methoxybenzylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5773551.png)
![3,4-dimethoxy-N'-{[(4-methylphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773554.png)
![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide](/img/structure/B5773561.png)

![N-cyclopropyl-6-ethyl-2-({3-[(4-fluorobenzyl)oxy]-4-methoxybenzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5773569.png)
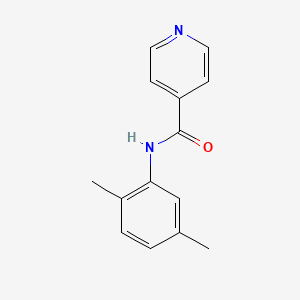
![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5773571.png)
